Molecular Weight and Formula Size Differential vs N1-Benzyl-2-oxo-THQ Core Analog (CAS 950464-27-4)
The target compound (C26H26N2O3, MW 414.5 g/mol) is substantially larger than the simplest N1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl analog, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4; C18H18N2O2, MW 294.35 g/mol) . The 120.15 g/mol mass increase reflects the addition of the entire 4-ethoxyphenylacetamide side chain, a structural expansion that introduces an additional aromatic ring, an ether oxygen, and a secondary amide NH, thereby significantly enlarging the pharmacophoric volume and hydrogen-bonding capacity .
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW 414.5 g/mol; C26H26N2O3 |
| Comparator Or Baseline | N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4); MW 294.35 g/mol; C18H18N2O2 |
| Quantified Difference | ΔMW = +120.15 g/mol; Δatoms = +8C, +8H, +1O |
| Conditions | Calculated molecular weight from molecular formula; vendor-reported values from Chemsrc and Bidepharm |
Why This Matters
The larger molecular footprint directly impacts binding-site compatibility, membrane permeability, and metabolic stability; researchers requiring a more extended pharmacophore with an additional aromatic ring and hydrogen-bond donor/acceptor functionality should select the target compound over the minimalist analog.
